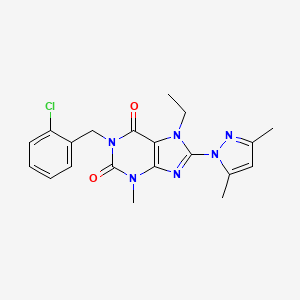![molecular formula C17H25N3O3S B2928641 1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid CAS No. 1797108-85-0](/img/structure/B2928641.png)
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This organic compound is structured with several functional groups, including amido and carboxylic acid functionalities attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting with a cyclohexane derivative which undergoes several steps including amide formation and introduction of the pyrimidine ring.
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane and catalysts such as EDCI (ethyl-(dimethylaminopropyl) carbodiimide) for amide coupling. Specific temperatures and pH values are maintained to ensure the stability of intermediates.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, employing larger reactors and potentially continuous flow processes to enhance yield and efficiency. Automation in measuring reagents and controlling reaction parameters is also common.
Types of Reactions it Undergoes:
Oxidation and Reduction: Due to the presence of sulfur in the methylsulfanyl group, the compound can undergo oxidation forming sulfoxides or sulfones.
Substitution Reactions: Halogenation and nitration can occur on the pyrimidine ring, altering its electronic properties.
Hydrolysis: The amido bond can be hydrolyzed under acidic or basic conditions to yield the respective carboxylic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA (meta-Chloroperbenzoic acid).
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Chlorine, bromine for halogenation, nitric acid for nitration.
Major Products Formed:
From Oxidation: Sulfoxide or sulfone derivatives.
From Substitution: Halogenated or nitrated pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often in the development of catalysts or as a building block for combinatorial chemistry libraries.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent due to its unique structure.
Industry: Used in the manufacture of specialty chemicals, including dyes and polymers, where specific functionalities impart desirable properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound can interact with various biological molecules, primarily through hydrogen bonding and hydrophobic interactions. The amido and carboxylic groups allow it to mimic naturally occurring biomolecules, making it a potential enzyme inhibitor or receptor ligand.
Pathways Involved: Often, such compounds are studied for their ability to inhibit pathways related to cell proliferation or microbial growth by binding to key enzymes.
Comparaison Avec Des Composés Similaires
1-{3-[4,6-Dimethyl-2-(methylsulfonyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid.
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzene-1-carboxylic acid.
This compound’s unique structural features and functionality make it a versatile and valuable component in various fields of scientific research. What do you think? Ready to delve into the depths of molecular science?
Propriétés
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-13(12(2)19-16(18-11)24-3)7-8-14(21)20-17(15(22)23)9-5-4-6-10-17/h4-10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDLGGLNHJYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)


![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)

![2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2928571.png)


![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)


